

comparing the geochemistry of terrestrial olivine with meteoritic olivine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivine

Cat. No.: B12688019

[Get Quote](#)

A Comparative Geochemical Guide: Terrestrial vs. Meteoritic Olivine

For researchers, scientists, and professionals in drug development, understanding the fundamental differences in the geochemistry of **olivine** from terrestrial and extraterrestrial sources is crucial for a variety of applications, from planetary science to the study of prebiotic chemistry. This guide provides an objective comparison of the elemental and isotopic signatures of terrestrial and meteoritic **olivine**, supported by experimental data and detailed analytical protocols.

Olivine, a magnesium iron silicate with the general formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$, is a primary constituent of the Earth's upper mantle and a common mineral in various types of meteorites. [1][2][3] Its chemical composition, particularly the ratio of magnesium (Forsterite, Fo) to iron (Fayalite, Fa), and its trace element and isotopic signatures, serve as powerful tracers of the conditions and processes of its formation.[4] This guide delves into the key geochemical distinctions between **olivine** found on Earth and that which arrives from space.

Elemental Composition: A Tale of Two Origins

The elemental composition of **olivine** provides a first-order distinction between terrestrial and meteoritic samples. While both are part of the forsterite-fayalite solid solution series, their typical compositional ranges and minor element contents differ significantly.

Terrestrial Olivine: Olivine in Earth's mantle peridotites is typically highly magnesian, with forsterite content (Fo) ranging from Fo₈₉ to Fo₉₆.^[5] Olivine in terrestrial basalts shows a wider compositional range, reflecting magma differentiation processes. Minor elements such as nickel (Ni) and manganese (Mn) are present, with concentrations that can be used to trace petrogenetic processes.^{[5][6]}

Meteoritic Olivine: Olivine in meteorites displays a broader compositional spectrum. In chondrites, the most common type of stony meteorite, olivine composition can be heterogeneous.^[7] Pallasites, stony-iron meteorites composed of olivine crystals embedded in a nickel-iron matrix, typically contain olivine with a relatively uniform and magnesian composition.^[8] The minor element content, particularly Ni, Mn, and Calcium (Ca), can vary significantly between different meteorite groups and even within individual chondrules.^{[9][10]}

Table 1: Major and Minor Element Composition of Olivine (Weight %)

Element Oxide	Terrestrial		Chondrite (L6)	Pallasite (Main Group)
	Mantle Peridotite (Fo ₈₉₋₉₆)	Terrestrial Basalt		
SiO ₂	~40-42	~38-41	~39-41	~40-41
MgO	~48-51	~40-48	~45-49	~47-49
FeO	~6-10	~10-25	~18-22	~10-12
MnO	~0.10-0.15	~0.15-0.30	~0.30-0.50	~0.19-0.37
NiO	~0.35-0.45	~0.10-0.30	~0.02-0.05	~0.01-0.03
CaO	<0.1	<0.3	<0.1	<0.03

Note: Values are approximate and can vary depending on the specific geological setting and meteorite type.

Table 2: Trace Element Composition of Olivine (parts per million, ppm)

Element	Terrestrial Mantle Olivine	Pallasite Olivine	Chondrite Olivine
Ni	2610–3336	100-300	200-500
Mn	554–1483	1900-3700	3000-5000
Ca	<732	27-281	<1000
Cr	<300	10-100	1000-3000
Co	115-160	50-100	50-150
Zn	40-113	10-50	20-80
Sc	<10	0.31-2.16	<10
Ti	1-216	1-50	<100
V	<10	1-10	10-50
Li	<10	<1	<5

Note: Trace element concentrations can be highly variable. The values presented here are indicative ranges.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Isotopic Signatures: Unraveling Formation Histories

Isotopic analysis provides a powerful tool to distinguish between terrestrial and meteoritic **olivine** and to understand the processes that have shaped them. Oxygen and iron isotopes are particularly informative.

Oxygen Isotopes: The three isotopes of oxygen (^{16}O , ^{17}O , ^{18}O) are fractionated by mass-dependent processes in terrestrial systems, leading to compositions that plot along a single line known as the Terrestrial Fractionation Line (TFL).[\[13\]](#) In contrast, many meteoritic components, including **olivine**, show variations in their ^{17}O abundance (expressed as $\Delta^{17}\text{O}$) that deviate from the TFL, indicating their origin in a nebular gas with a different isotopic composition.[\[3\]](#)[\[14\]](#)[\[15\]](#)

Iron Isotopes: The isotopic composition of iron (^{54}Fe , ^{56}Fe , ^{57}Fe) can also differentiate between terrestrial and meteoritic **olivine**. Terrestrial mantle **olivine** generally has a chondritic iron

isotope composition.[\[16\]](#) Some meteoritic **olivine**, particularly in dunitic achondrites, can exhibit lighter iron isotopic compositions, which may reflect processes such as core formation in their parent bodies.[\[17\]](#)

Table 3: Isotopic Composition of Olivine

Isotopic System	Terrestrial Mantle Olivine	Pallasite Olivine	Chondrule Olivine
$\delta^{18}\text{O}$ (‰, VSMOW)	+5.16 to +5.38	~+2.0 to +4.0	~+0.6 to +7.0
$\Delta^{17}\text{O}$ (‰)	~0	-0.220 to -0.166	-10 to 0
$\delta^{56}\text{Fe}$ (‰, IRMM-014)	$\sim 0.025 \pm 0.025$	Not in isotopic equilibrium with metal	Variable
$\delta^{57}\text{Fe}$ (‰, IRMM-014)	Variable around chondritic	Can be isotopically light	Variable

Note: Isotopic compositions are expressed in delta notation (δ) in parts per thousand (‰) relative to a standard. VSMOW = Vienna Standard Mean Ocean Water; IRMM-014 = Institute for Reference Materials and Measurements standard.[\[3\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Experimental Protocols

Accurate and precise geochemical data are paramount for distinguishing the subtle differences between terrestrial and meteoritic **olivine**. The following are detailed methodologies for key analytical techniques.

Electron Probe Microanalysis (EPMA) for Major and Minor Elements

Objective: To determine the concentrations of major (Si, Mg, Fe) and minor (Mn, Ni, Ca) elements in **olivine**.

Methodology:

- **Sample Preparation:** **Olivine** grains are mounted in epoxy and polished to a smooth, flat surface. The samples are then coated with a thin layer of carbon to ensure electrical

conductivity.[22][23]

- Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.
- Analytical Conditions:
 - Accelerating Voltage: 15-25 kV.[22]
 - Beam Current: 20-900 nA, depending on the desired precision for trace elements.
 - Beam Diameter: ~1-5 micrometers.[22]
 - Counting Times: 20 seconds or longer on peak and background positions for each element.
- Standardization: Well-characterized natural and synthetic **olivine** standards are used for calibration.
- Data Correction: Raw X-ray intensities are corrected for matrix effects (ZAF correction) to obtain accurate elemental concentrations.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for Trace Elements

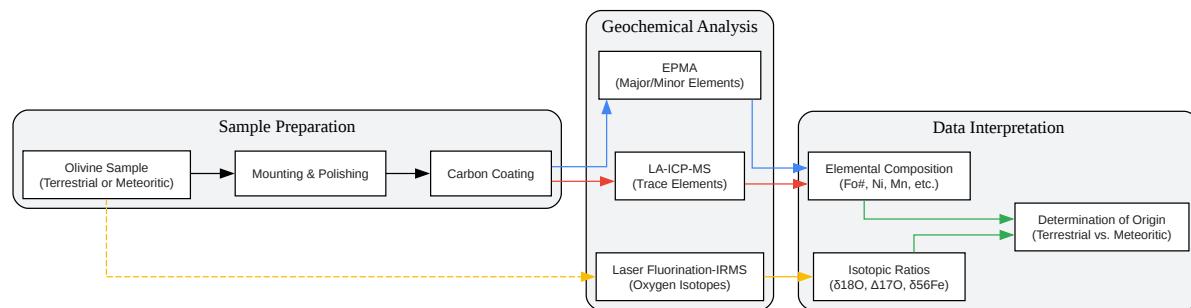
Objective: To measure the concentrations of a wide range of trace elements in **olivine** at parts-per-million (ppm) to parts-per-billion (ppb) levels.

Methodology:

- Sample Preparation: Polished thick sections or grain mounts are used.
- Instrumentation: A high-frequency laser is coupled to an inductively coupled plasma mass spectrometer.
- Analytical Conditions:
 - Laser Type: Typically a 193 nm ArF excimer laser.[4]

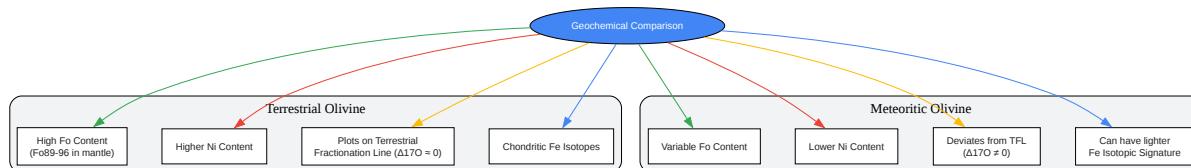
- Spot Size: 15-100 micrometers in diameter.[4]
- Carrier Gas: Helium is used to transport the ablated material to the ICP-MS.[4]
- Internal Standardization: An element with a known concentration, typically determined by EPMA (e.g., ^{29}Si), is used to correct for variations in ablation yield and instrument sensitivity.
- External Standardization: A certified reference material with a similar matrix to **olivine** (e.g., NIST SRM 612 glass or a well-characterized **olivine** standard) is analyzed periodically for calibration.[24]

Laser Fluorination for Oxygen Isotope Analysis


Objective: To determine the $^{17}\text{O}/^{16}\text{O}$ and $^{18}\text{O}/^{16}\text{O}$ ratios in **olivine**.

Methodology:

- Sample Preparation: **Olivine** grains (typically ~2 mg) are hand-picked and cleaned to remove any terrestrial contamination.[25][26] For meteoritic samples, acid-washing may be employed to remove weathering products.[15]
- Extraction: Samples are loaded into a vacuum chamber and reacted with a fluorinating agent, such as BrF_5 , upon heating with a CO_2 laser. This liberates oxygen gas (O_2).[25][26][27]
- Purification: The extracted O_2 gas is passed through a series of cryogenic traps to remove any impurities.
- Analysis: The purified O_2 is introduced into a dual-inlet isotope ratio mass spectrometer (IRMS) for the simultaneous measurement of masses 32 ($^{16}\text{O}^{16}\text{O}$), 33 ($^{16}\text{O}^{17}\text{O}$), and 34 ($^{16}\text{O}^{18}\text{O}$).
- Standardization: Analyses are calibrated against international and in-house standards, such as San Carlos **olivine** and UWG-2 garnet, and reported relative to VSMOW.[25]


Visualizing the Geochemical Differences

The following diagrams, generated using the DOT language for Graphviz, illustrate the analytical workflow and the key geochemical distinctions between terrestrial and meteoritic **olivine**.

[Click to download full resolution via product page](#)

Analytical workflow for **olivine** geochemistry.

[Click to download full resolution via product page](#)

Key geochemical differentiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Oxygen isotope systematics of chondrule olivine, pyroxene, and plagioclase in one of the most pristine CV3Red chondrites (Northwest Africa 8613) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Features of olivine crystallization in ordinary chondrites (Saratov meteorite): geochemistry of trace and rare earth elements | Kristina G. Sukhanova | Journal of Mining Institute [pmi.spmi.ru]
- 8. hou.usra.edu [hou.usra.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Olivines in main-group pallasites: magma-ocean cumulates or partial melting residues? | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 12. researchgate.net [researchgate.net]
- 13. csi.unm.edu [csi.unm.edu]
- 14. Isotopic evidence for pallasite formation by impact mixing of olivine and metal during the first 10 million years of the Solar System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hou.usra.edu [hou.usra.edu]
- 18. Oxygen isotope ($\delta^{18}\text{O}$, $\Delta^{17}\text{O}$) insights into continental mantle evolution since the Archean - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]
- 20. Iron isotope evidence of an impact origin for main-group pallasites | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 21. Heavy iron isotope composition of iron meteorites explained by core crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rruff.net [rruff.net]
- 23. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 24. researchers.mq.edu.au [researchers.mq.edu.au]
- 25. repository.kopri.re.kr [repository.kopri.re.kr]
- 26. researchgate.net [researchgate.net]
- 27. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [comparing the geochemistry of terrestrial olivine with meteoritic olivine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#comparing-the-geochemistry-of-terrestrial-olivine-with-meteoritic-olivine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com